molecular formula C22H25N5OS B3440768 2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B3440768
M. Wt: 407.5 g/mol
InChI Key: DVDGJCOMLGVBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule. It belongs to the class of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . This compound features a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Scientific Research Applications

Anticancer Applications

Compounds with similar structures have been reported to have anticancer properties . They can inhibit the growth of various cancer cell lines, making them potential candidates for cancer treatment .

Antimicrobial Applications

These compounds can also exhibit antimicrobial activities . They can potentially inhibit the growth of various bacteria and fungi, which could be useful in the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Applications

Some derivatives of this compound have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation .

Antioxidant Applications

These compounds can also act as antioxidants . They can neutralize harmful free radicals in the body, which could help prevent various diseases related to oxidative stress .

Antiviral Applications

There is evidence that these compounds can have antiviral properties . They could potentially inhibit the replication of various viruses, which could be beneficial in the treatment of viral infections .

Enzyme Inhibition

These compounds can act as enzyme inhibitors . They can inhibit the activity of various enzymes, which could have numerous applications in medicine and biology .

Antitubercular Agents

Some derivatives of this compound have been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .

CDK2 Inhibition

Compounds with similar structures have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation . This could have potential applications in cancer treatment .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactions, mechanism of action, properties, safety, and hazards of this compound. This could potentially lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c1-21(2)11-15-17-19-24-16(10-13-6-8-14(28-5)9-7-13)25-27(19)12-23-20(17)29-18(15)22(3,4)26-21/h6-9,12,26H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGJCOMLGVBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
2-(4-methoxybenzyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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